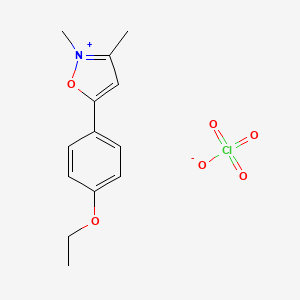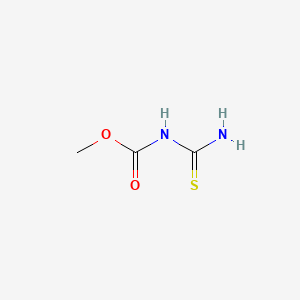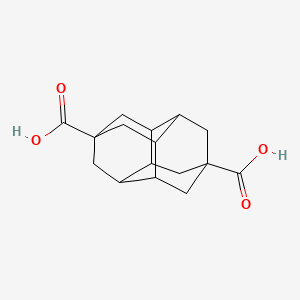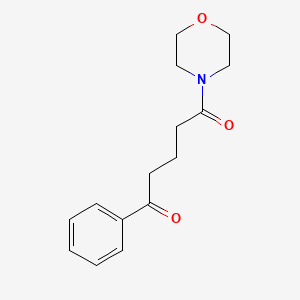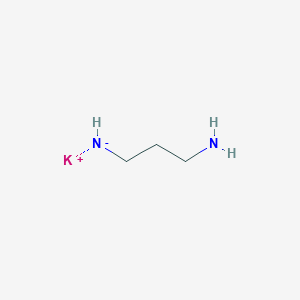
Potassium 3-amino-propylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-amino-propylamide is a novel alkamide superbase known for its exceptional reactivity. It is highly soluble in and stable toward excess amine, making it extremely reactive in a variety of prototropic processes . This compound is only slightly aggregated even in 1.0 M solution, which contributes to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 3-amino-propylamide can be synthesized through the reaction of potassium hydride with 1,3-diaminopropane. This reaction generates the superbase in situ, which is then used in various organic reactions . The preparation involves the deprotonation of the amine group by potassium hydride, leading to the formation of the highly reactive this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of potassium hydride and 1,3-diaminopropane remains the standard method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Potassium 3-amino-propylamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and other oxidation products.
Reduction: It can reduce certain functional groups, although this is less common.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of amides from acyl chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Acyl chlorides and anhydrides are commonly used reagents.
Major Products Formed: The major products formed from these reactions include various amides, nitriles, and other nitrogen-containing compounds. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Potassium 3-amino-propylamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium 3-amino-propylamide involves its role as a superbase. It deprotonates various substrates, facilitating nucleophilic substitution and other reactions. The molecular targets include carbonyl compounds, alkynes, and other electrophilic species. The pathways involved include the formation of highly reactive intermediates that drive the desired chemical transformations .
Comparison with Similar Compounds
Potassium tert-butoxide: Another strong base used in organic synthesis.
Sodium hydride: A commonly used base in various chemical reactions.
Lithium diisopropylamide: A strong base used in deprotonation reactions.
Uniqueness: Potassium 3-amino-propylamide is unique due to its high solubility, stability, and exceptional reactivity. Unlike other bases, it remains only slightly aggregated even in concentrated solutions, which enhances its effectiveness in various chemical processes .
Properties
CAS No. |
56038-00-7 |
|---|---|
Molecular Formula |
C3H9KN2 |
Molecular Weight |
112.22 g/mol |
IUPAC Name |
potassium;3-aminopropylazanide |
InChI |
InChI=1S/C3H9N2.K/c4-2-1-3-5;/h4H,1-3,5H2;/q-1;+1 |
InChI Key |
GXBBCEZQOPFZFX-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C[NH-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
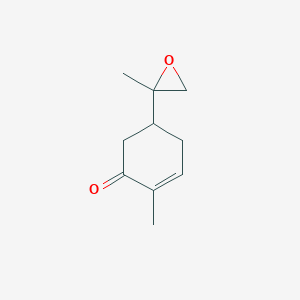

![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
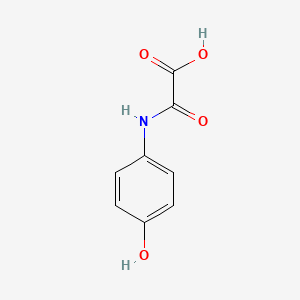
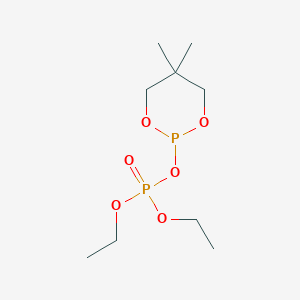
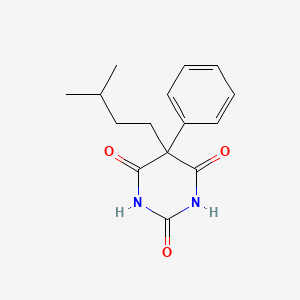
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
